An In-depth Technical Guide to the Physicochemical Properties of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB)
An In-depth Technical Guide to the Physicochemical Properties of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a naturally occurring cannabinoid and a homolog of delta(9)-tetrahydrocannabinol (Δ⁹-THC).[1][2] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cannabinoid research.
Chemical Identity and Structure
Butyl-delta(9)-tetrahydrocannabinol, also known as Δ⁹-THC-butyl or THCB, is a phytocannabinoid identified in the Cannabis sativa L. plant.[1] Its chemical structure is characterized by a dibenzopyran core with a butyl side chain at the C3 position, distinguishing it from the more abundant pentyl homolog, Δ⁹-THC.
Table 1: Chemical Identifiers for Butyl-delta(9)-tetrahydrocannabinol
| Identifier | Value | Source(s) |
| IUPAC Name | (6aR,10aR)-3-butyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | [3] |
| Chemical Formula | C₂₀H₂₈O₂ | [1][4] |
| Molecular Weight | 300.44 g/mol | [2][5][6] |
| CAS Number | 60008-00-6 | [1][4] |
| Synonyms | Δ⁹-THC-butyl, Δ⁹-THC-C4, THCB, Butyl-delta(9)-thc | [1][3][4] |
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. While extensive experimental data for Δ⁹-THCB is still emerging, a combination of predicted and available experimental data for it and its close analog, Δ⁹-THC, provides valuable insights.
Table 2: Physicochemical Data for Butyl-delta(9)-tetrahydrocannabinol
| Property | Value | Type | Source(s) |
| Melting Point | Not available | Experimental | |
| Boiling Point | 375.7 ± 42.0 °C | Predicted | [6][7] |
| Density | 1.024 ± 0.06 g/cm³ | Predicted | [6][7] |
| Water Solubility | Insoluble | Qualitative | [8] |
| pKa | 9.78 ± 0.60 | Predicted | [6] |
| logP | 6.4 | Computed | [3] |
Note on Analog Data (Δ⁹-THC): For comparative purposes, the experimentally determined pKa of Δ⁹-THC is approximately 10.6.[9][10] The experimental boiling point of Δ⁹-THC is reported as 200 °C at 0.02 mmHg.[11][12] Its water solubility is approximately 2.8 mg/L at 23 °C.[10][11]
Solubility in Organic Solvents: Δ⁹-THCB exhibits good solubility in a range of organic solvents, a characteristic typical of lipophilic cannabinoids.[6][13]
Table 3: Solubility of Butyl-delta(9)-tetrahydrocannabinol in Organic Solvents
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 50 mg/mL | [6][13] |
| Dimethyl sulfoxide (DMSO) | 60 mg/mL | [6][13] |
| Ethanol | 35 mg/mL | [6][13] |
| Methanol | 30 mg/mL | [6][13] |
Experimental Protocols for Physicochemical Property Determination
Standard methodologies are employed to determine the physicochemical properties of cannabinoids. The following sections outline the general experimental protocols that can be applied to Δ⁹-THCB.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline compound is a key indicator of its purity. The capillary method is a widely used technique for its determination.[14][15][16]
Caption: Workflow for micro-boiling point determination using a Thiele tube.
Methodology:
-
Sample Preparation: A small volume of liquid Δ⁹-THCB is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube. [17]2. Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). [18]3. Heating and Observation: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as bubbles. The heating is continued until a steady stream of bubbles emerges from the capillary tube, indicating that the vapor pressure of the sample equals the atmospheric pressure. [17]4. Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. [17]
logP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a standard procedure.
Experimental Workflow: logP Determination
Caption: Workflow for determining logP using the shake-flask method.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together and allowing them to separate.
-
Partitioning: A known amount of Δ⁹-THCB is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the analyte between the two immiscible liquids.
-
Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of Δ⁹-THCB in both the n-octanol and water phases is determined using a validated analytical method, typically reverse-phase HPLC with UV or mass spectrometric detection. [19]5. Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of Δ⁹-THCB in the n-octanol phase to its concentration in the water phase.
Signaling Pathways
Δ⁹-THCB exerts its biological effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). [2]The affinity of Δ⁹-THCB for these receptors is reported to be comparable to that of Δ⁹-THC. [2]
CB1 and CB2 Receptor Signaling Cascade
Upon binding of Δ⁹-THCB to CB1 or CB2 receptors, a conformational change is induced, leading to the activation of an associated heterotrimeric G-protein of the Gi/o family. [4][5]This initiates a cascade of intracellular signaling events.
Signaling Pathway of Δ⁹-THCB at Cannabinoid Receptors
Caption: Simplified signaling cascade following Δ⁹-THCB binding to CB1/CB2 receptors.
Key Signaling Events:
-
G-Protein Activation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits. [3]2. Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [1][4][6]This, in turn, reduces the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium (K+) channels and voltage-gated calcium (Ca2+) channels. [5]4. Activation of MAPK Pathway: The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) cascade, including the ERK pathway. [2][5][7]This pathway is crucial for regulating cell proliferation, differentiation, and survival.
-
Transcriptional Regulation: Changes in PKA and MAPK activity ultimately lead to the altered phosphorylation and activity of various transcription factors, resulting in changes in gene expression. [20] This comprehensive guide provides foundational knowledge on the physicochemical properties of Butyl-delta(9)-tetrahydrocannabinol. As research into this and other minor cannabinoids continues, a deeper understanding of their properties and biological activities will undoubtedly emerge, paving the way for new therapeutic applications.
References
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